molecular formula C20H22ClN3O2 B252818 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Katalognummer B252818
Molekulargewicht: 371.9 g/mol
InChI-Schlüssel: XSTPHDSROUOBPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. TAK-659 selectively targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells.

Wirkmechanismus

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide targets and inhibits the activity of BTK, a protein that plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the development and function of B-cells. In cancer cells, BTK is often overexpressed and hyperactivated, leading to increased survival and proliferation. By inhibiting BTK, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide disrupts the BCR signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In addition, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to have good selectivity for BTK, with minimal off-target effects on other kinases. In preclinical studies, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies. 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been found to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its potent and selective inhibition of BTK, which makes it an attractive candidate for the treatment of various cancers. In addition, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the potential for off-target effects, although 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to have good selectivity for BTK.

Zukünftige Richtungen

There are several future directions for the research and development of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One potential direction is the evaluation of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is the investigation of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in the treatment of other BTK-driven diseases, such as autoimmune disorders and inflammatory diseases. Furthermore, the development of more potent and selective BTK inhibitors, based on the structure of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, may lead to the discovery of new cancer therapies with improved efficacy and safety.

Synthesemethoden

The synthesis of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with 4-(4-aminophenyl)piperazine to form 4-(4-chlorobenzamido)phenyl)piperazine. This compound is then reacted with propanoyl chloride to produce 4-(4-propanoylpiperazin-1-yl)phenyl)benzamide, which is further chlorinated with thionyl chloride to yield 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. In addition, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Eigenschaften

Produktname

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Molekularformel

C20H22ClN3O2

Molekulargewicht

371.9 g/mol

IUPAC-Name

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-13-11-23(12-14-24)18-9-7-17(8-10-18)22-20(26)15-3-5-16(21)6-4-15/h3-10H,2,11-14H2,1H3,(H,22,26)

InChI-Schlüssel

XSTPHDSROUOBPN-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.